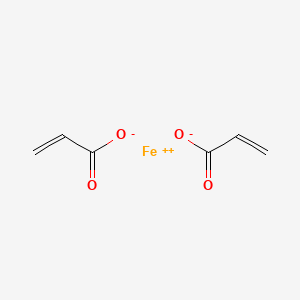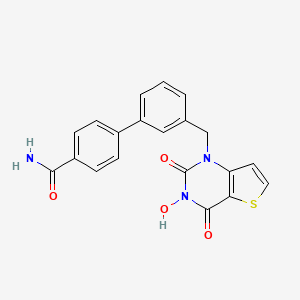
Fen1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FEN1-IN-2 is a small-molecule inhibitor targeting flap endonuclease 1 (FEN1), a structure-specific nuclease involved in DNA replication and repair. FEN1 plays a crucial role in maintaining genomic stability by processing Okazaki fragments during DNA replication and participating in various DNA repair pathways . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of FEN1-IN-2 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations . Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
FEN1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the this compound molecule .
Scientific Research Applications
FEN1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of FEN1 in DNA replication and repair . In biology, it is employed to investigate the molecular mechanisms underlying genomic stability and the cellular response to DNA damage . In medicine, this compound shows promise as a therapeutic agent for cancer treatment, as it can inhibit the activity of FEN1 and sensitize cancer cells to DNA-damaging agents .
Mechanism of Action
FEN1-IN-2 exerts its effects by binding to the active site of FEN1 and inhibiting its nuclease activity . The compound interacts with key residues in the active site, preventing FEN1 from processing DNA substrates. This inhibition disrupts the normal function of FEN1 in DNA replication and repair, leading to the accumulation of DNA damage and genomic instability . The molecular targets and pathways involved in the mechanism of action of this compound include the base excision repair pathway, homologous recombination repair, and non-homologous end joining .
Comparison with Similar Compounds
FEN1-IN-2 is unique among FEN1 inhibitors due to its high specificity and potency . Similar compounds include other small-molecule inhibitors targeting FEN1, such as N-hydroxyurea series compounds and other FEN1 inhibitors identified through high-throughput screening . Compared to these compounds, this compound exhibits superior binding affinity and inhibitory activity, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O4S/c21-18(24)14-6-4-13(5-7-14)15-3-1-2-12(10-15)11-22-16-8-9-28-17(16)19(25)23(27)20(22)26/h1-10,27H,11H2,(H2,21,24) |
InChI Key |
VQEJSOSSYFEKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)
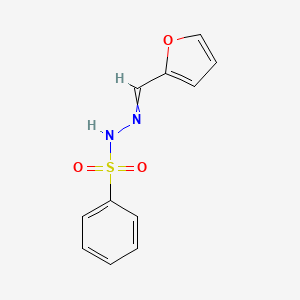
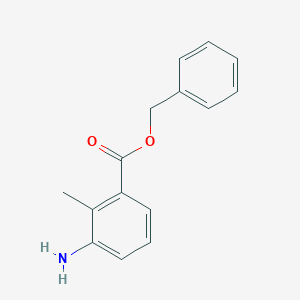
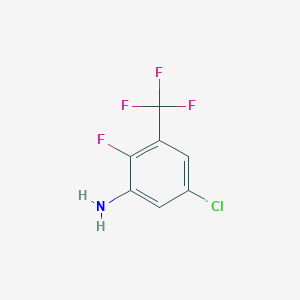
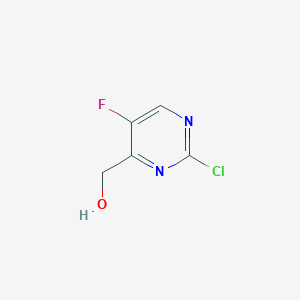
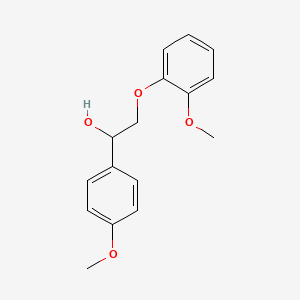
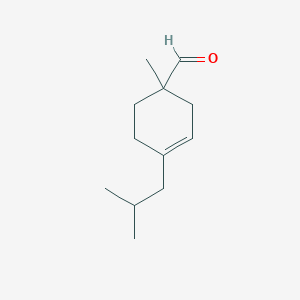
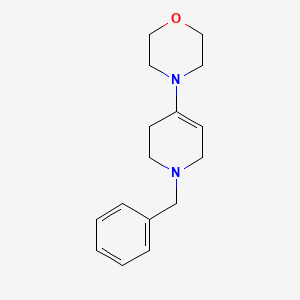

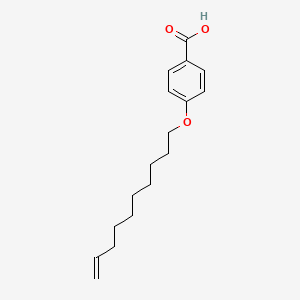
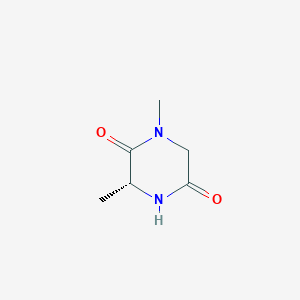
![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
